2-fluoro-N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide
Description
Historical Development of Pyridazine-Based Benzamides
Pyridazine derivatives first gained prominence in the mid-20th century as researchers explored nitrogen-containing heterocycles for their bioisosteric potential. Early work focused on pyridazine’s ability to mimic purine bases, enabling interactions with enzymatic targets involved in nucleotide metabolism. The introduction of benzamide substituents marked a turning point in the 1980s, as demonstrated by the synthesis of N-(pyridazin-3-yl)benzamide analogs showing enhanced kinase inhibition profiles.
A pivotal advancement occurred with the strategic incorporation of fluorine atoms into pyridazine frameworks. Studies on fluorinated pyridazines, such as 4-fluoroisoquinolin-1(2H)-ones, revealed improved metabolic stability and target binding affinity compared to non-fluorinated analogs. This laid the groundwork for hybrid molecules like 2-fluoro-N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide, which synergistically combines fluorination with thioether and benzamide functionalities.
Table 1: Milestones in Pyridazine-Benzamide Development
Evolution in Heterocyclic Pharmaceutical Research
The compound’s design reflects three major trends in heterocyclic chemistry:
- Fluorine Integration : Fluorine’s electronegativity (3.98 Pauling scale) enhances compound polarity, improving solubility and membrane permeability. In this compound, the fluorine atom at position 2 of the benzamide ring creates a dipole moment that stabilizes interactions with aromatic residues in enzymatic binding pockets.
- Thioether Linkages : The -(CH2-S-CH2)- bridge between pyridazine and o-tolylamino groups introduces conformational flexibility while maintaining planarity. This contrasts with rigid ether linkages, allowing adaptive binding to dynamic protein targets.
- Multi-Heterocyclic Fusion : Combining pyridazine (6π-electron system) with benzamide (hydrogen-bond donor/acceptor) enables simultaneous π-π stacking and polar interactions, as observed in recent kinase inhibitors.
Position within Contemporary Medicinal Chemistry
Modern drug discovery prioritizes molecules that balance target specificity with synthetic accessibility. This compound exemplifies this through:
- Modular Synthesis : The compound can be assembled in four steps from commercially available 3,6-dichloropyridazine and 2-fluorobenzoyl chloride, enabling rapid analog generation.
- Target Versatility : Preliminary studies suggest activity against both tyrosine kinases (via benzamide interactions) and G-protein-coupled receptors (through pyridazine’s nitrogen lone pairs).
- ADME Optimization : Fluorine reduces cytochrome P450-mediated oxidation, while the thioether group enhances aqueous solubility (predicted logP = 2.1) compared to non-sulfur analogs.
Strategic Importance in Drug Design Research
This molecule serves as a blueprint for addressing three key challenges in modern pharmacology:
- Overcoming Resistance : The fluorine atom and thioether linkage create a steric profile distinct from conventional kinase inhibitors, potentially bypassing mutation-induced resistance.
- Polypharmacology : Molecular dynamics simulations predict simultaneous binding to ATP pockets (via pyridazine) and allosteric sites (through the benzamide-o-tolylamino system), enabling multi-target engagement.
- Synthetic Scalability : The use of phosphorus oxychloride-mediated cyclization and hydrazine coupling steps ensures reproducibility at industrial scales, as demonstrated in analogous pyridazine syntheses.
Table 2: Structural Features and Drug Design Implications
| Feature | Role in Drug Design | Example Analog |
|---|---|---|
| 2-Fluorobenzamide | Enhances target binding affinity | 4-Fluoroisoquinolin-1(2H)-ones |
| Pyridazine core | Provides planar rigidity | 3,6-Disubstituted pyridazines |
| Thioether linkage | Balances flexibility and stability | N-(6-(Alkylthio)pyridazin-3-yl) |
Properties
IUPAC Name |
2-fluoro-N-[6-[2-(2-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-13-6-2-5-9-16(13)22-18(26)12-28-19-11-10-17(24-25-19)23-20(27)14-7-3-4-8-15(14)21/h2-11H,12H2,1H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZQWRZVQZFEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazines with diketones or diesters.
Introduction of the Benzamide Group: The benzamide moiety is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Thioether Formation: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, often under basic conditions.
Final Coupling: The oxo-tolylaminoethyl group is attached through a nucleophilic substitution reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxo-tolylaminoethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: As a probe to study biological processes involving pyridazine derivatives, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom and thioether linkage may play crucial roles in binding to these targets, influencing the compound’s biological activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with benzamide derivatives reported in , which are designed for therapeutic applications in oncology, virology, and thrombosis. Below is a comparative analysis:
Structural Features and Substituent Variations
Key Observations:
Substituent Effects: Fluorine (target) vs. nitro (Compound 20) or cyano (Compound 15): Fluorine improves metabolic stability compared to nitro groups, which are prone to reduction . o-Tolylamino (target) vs. benzothiazolylamino (Compound 55): The former may reduce off-target interactions due to lower aromaticity.
Thioether Linkage : A conserved feature across analogs, suggesting its role in maintaining conformational flexibility or acting as a bioisostere for ethers/sulfonamides.
Hypothesized Pharmacological Profiles
While explicit activity data for the target compound is unavailable, structural parallels to compounds suggest:
- Kinase Inhibition : The pyridazine core and benzamide motif align with kinase inhibitors (e.g., imatinib analogs), where fluorine enhances target affinity .
- Antiviral Potential: Thioether-linked heterocycles in Compound 15 are associated with viral protease inhibition, a plausible mechanism for the target compound .
- Anticancer Activity: Similar to Compound 55, the o-tolylamino group may disrupt protein-protein interactions in oncogenic pathways.
Research Findings and Implications
- Fluorine’s Role: The 2-fluoro substituent may confer superior oral bioavailability compared to nitro groups in Compound 20, as seen in fluoroquinolone antibiotics .
- Pyridazine vs. Pyridine : Pyridazine’s additional nitrogen could enhance water solubility, addressing a common limitation in pyridine-based drugs (e.g., Compound 15) .
- Thioether Stability : While thioethers are generally stable, their oxidation to sulfoxides/sulfones (as in prodrugs) warrants investigation for sustained activity.
Biological Activity
2-fluoro-N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine and a thiadiazole moiety suggests enhanced reactivity and biological activity, which are critical for therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₈FN₃O₂S
- Molecular Weight : Approximately 353.42 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The thiadiazole and pyridazine rings are often associated with significant pharmacological effects.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Contains fluorine; thiadiazole structure | Antimicrobial activity |
| 4-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Contains chlorine; similar thiadiazole structure | Antimicrobial and antifungal |
| 1,3,4-thiadiazole derivatives | Various substitutions on the thiadiazole ring | Broad spectrum of pharmacological properties |
The biological activity of this compound is likely mediated through its interaction with specific biological targets. Key mechanisms may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, which is common among thiadiazole derivatives.
- Antimicrobial Action : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may disrupt bacterial cell wall synthesis or function.
- Antitumor Potential : The structural features may allow for interaction with protein tyrosine kinases (PTKs), which are crucial targets in cancer therapy.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including those similar to this compound). Results indicated a significant reduction in bacterial growth at low concentrations, highlighting the compound's potential as an antimicrobial agent.
Antitumor Activity Research
In a separate study focusing on antitumor activity, compounds with similar structures were tested against various cancer cell lines. The results demonstrated that these compounds exhibited cytotoxic effects, leading to cell death through apoptosis pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
